

Application Notes and Protocols for NiAs Nanocrystals as Electrocatalysts

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Compound of Interest

Compound Name: Nickel arsenide

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These application notes provide a comprehensive overview of the synthesis, characterization, and performance of **Nickel Arsenide** (NiAs) nanocrystals as promising electrocatalysts for water splitting reactions, including the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER). The following sections detail experimental protocols, present key performance data in a comparative format, and visualize essential workflows and reaction mechanisms.

Electrocatalytic Performance of NiAs Nanocrystals

The electrocatalytic performance of NiAs nanocrystals has been evaluated for both the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER) under acidic and alkaline conditions. The key performance metrics, including overpotential required to achieve a current density of 10 mA/cm², Tafel slope, and stability, are summarized in the tables below.

Hydrogen Evolution Reaction (HER)

NiAs nanocrystals have demonstrated notable activity for the HER, particularly in alkaline media.^[1]

Table 1: HER Performance of NiAs Nanocrystals

Electrolyte	Overpotential @ -10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Stability	Reference
0.5 M H ₂ SO ₄	~400	~92	< 40 hours	[1]
1.0 M KOH	225 (at t=2h)	Not Reported	Up to 60 hours	[1]

Oxygen Evolution Reaction (OER)

In the OER, NiAs nanocrystals act as a pre-catalyst, undergoing superficial transformation into an active Ni-oxy/hydroxide species. This results in a higher OER activity compared to benchmark Ni⁰ nanocrystals.[1]

Table 2: OER Performance of NiAs Nanocrystals

Electrolyte	Overpotential @ 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Stability	Reference
1.0 M KOH	431	Not Reported	> 60 hours	

Experimental Protocols

This section provides detailed protocols for the synthesis of NiAs nanocrystals via a colloidal method and the subsequent fabrication of electrodes for electrochemical testing.

Colloidal Synthesis of Trioctylphosphine-Capped NiAs Nanoplatelets

This protocol is adapted from a reported colloidal synthesis method.[1]

Materials:

- Nickel(II) chloride (NiCl₂)
- 1-Octadecene (ODE)

- Trioctylphosphine (TOP)
- Tris(dimethylamino)arsine
- Hexane
- N,N-Dimethylformamide (DMF)
- Toluene
- Lead(II) iodide (PbI_2)
- Ammonium acetate ($\text{CH}_3\text{COONH}_4$)

Procedure:

- Precursor Solution Preparation: In a 25 mL three-neck flask, combine 0.4 mmol of NiCl_2 , 6 mL of ODE, and 3 mL of TOP.
- Degassing: Degas the solution at 120 °C under vacuum for 2 hours using a standard Schlenk line.
- Inert Atmosphere and Heating: Switch the atmosphere to argon and heat the solution to 250 °C.
- Arsine Injection: In an inert atmosphere (e.g., glovebox), prepare a solution of 0.4 mmol of tris(dimethylamino)arsine in 0.5 mL of TOP. Swiftly inject this solution into the hot reaction flask.
- Nanocrystal Growth: Allow the reaction to proceed to form NiAs nanocrystals.
- Ligand Stripping:
 - Prepare a stripping solution of PbI_2 and $\text{CH}_3\text{COONH}_4$ in DMF.
 - Mix 5 mL of the NiAs nanocrystal dispersion in hexane with 5 mL of the stripping solution.

- Shake the mixture vigorously for 1 minute. The NiAs nanocrystals will transfer to the DMF phase.
- Wash the nanocrystals three times with toluene and once with DMF.
- Drying: Dry the ligand-stripped NiAs nanocrystals under vacuum at 80 °C for 2 hours to obtain a powder.

Electrode Preparation for Electrochemical Testing

Materials:

- Ligand-stripped NiAs nanocrystal powder
- Milli-Q water
- Isopropanol
- Nafion® 117 solution (5%)
- Toray paper (or other suitable conductive substrate)

Procedure:

- Ink Formulation:
 - Disperse 3.8 mg of the stripped NiAs nanocrystal powder in 0.3 mL of a 1:1 (v/v) mixture of Milli-Q water and isopropanol.
 - Add approximately 25 µL of Nafion® solution to achieve a Nafion/NiAs mass ratio of about 0.3.
- Homogenization: Sonicate the dispersion for 30 minutes to create a homogeneous catalytic ink.
- Electrode Coating: Drop-cast the ink onto the Toray paper substrate.
- Drying: Dry the prepared electrode before electrochemical measurements.

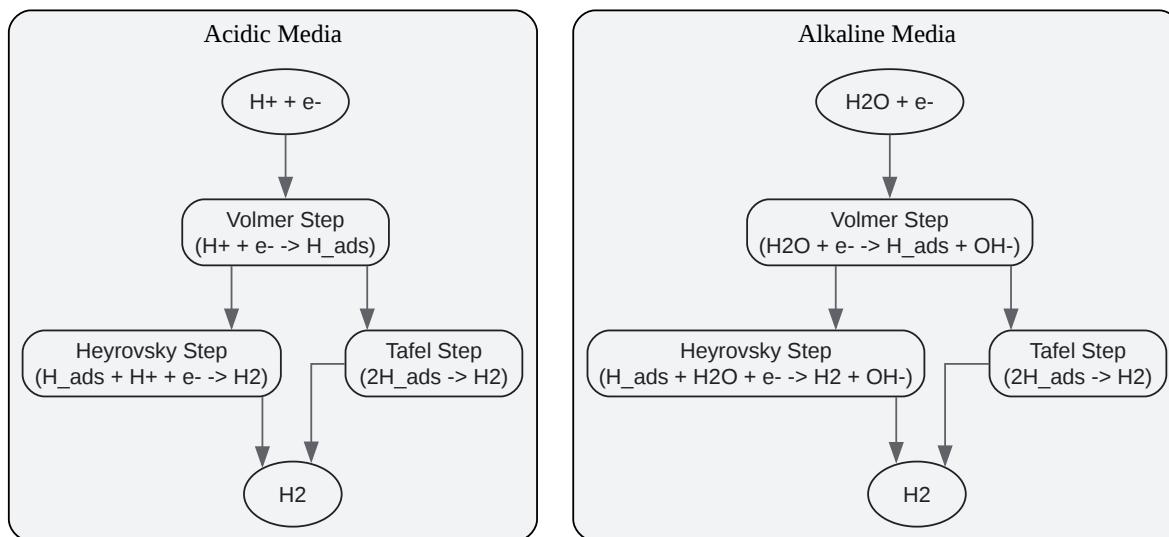
Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and electrode preparation, as well as the proposed mechanisms for the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) on NiAs nanocrystals.



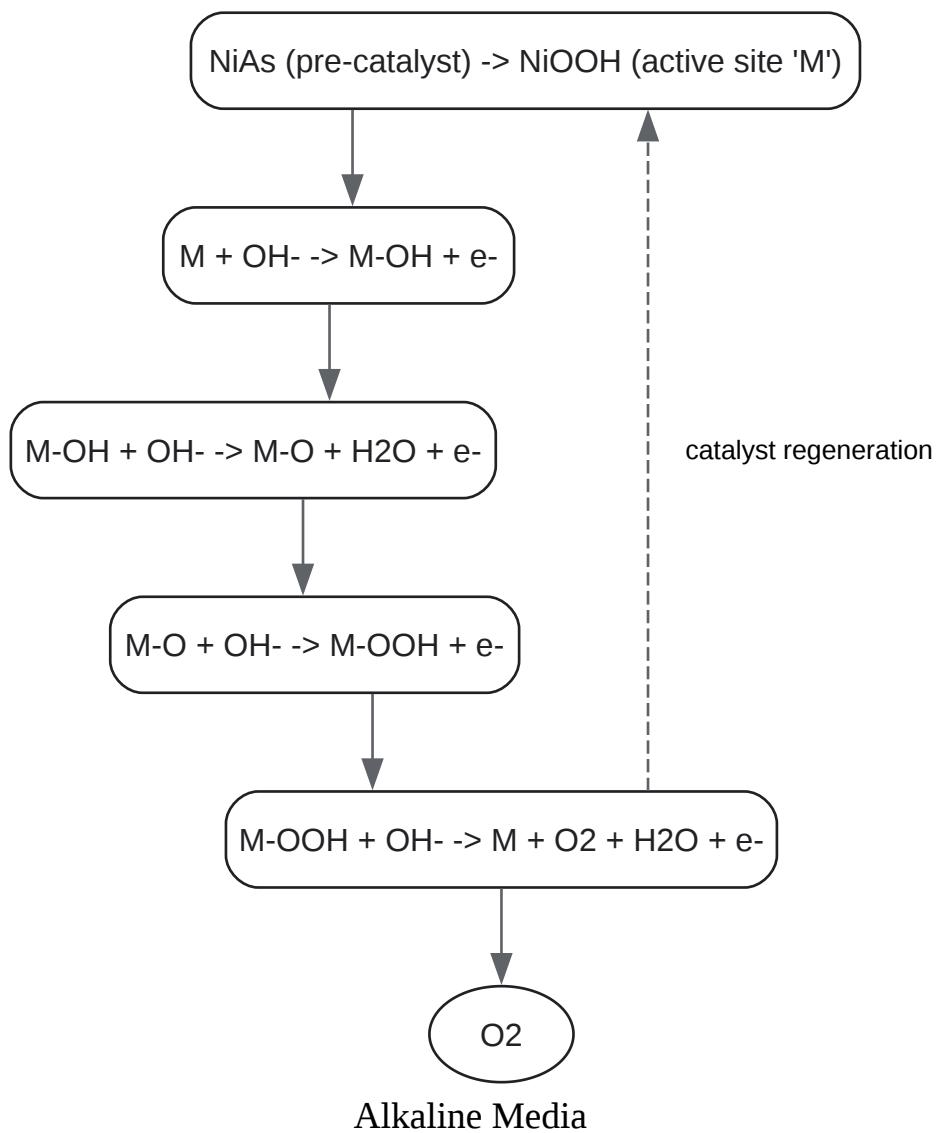
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Caption: Experimental workflow for NiAs nanocrystal synthesis and electrode preparation.



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Caption: Proposed Hydrogen Evolution Reaction (HER) mechanisms on NiAs.



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Caption: Proposed Oxygen Evolution Reaction (OER) mechanism on NiAs.

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References

- 1. researchgate.net [researchgate.net]
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